Antithrombotic Efficacy and Bleeding Safety vs. Warfarin
In a head-to-head comparison in a rat model of venous thrombosis, Odiparcil achieved a maximum suppression of thrombus formation of 65-70%, which is comparable to the ~65% inhibition achieved by a therapeutically relevant dose of warfarin (INR 3.0) [1]. Critically, while warfarin caused dose-related significant increases in bleeding indices, Odiparcil did not prolong bleeding indices, demonstrating a differentiated safety margin [1].
| Evidence Dimension | Maximum Thrombus Suppression and Bleeding Liability |
|---|---|
| Target Compound Data | 65-70% suppression of thrombus formation; No prolongation of bleeding indices. |
| Comparator Or Baseline | Warfarin: ~65% suppression of thrombus formation (at INR 3.0); Dose-related significant increases in bleeding indices. |
| Quantified Difference | Odiparcil: Comparable antithrombotic efficacy; Warfarin: Increased bleeding risk. |
| Conditions | Rat model of inferior vena cava thrombosis and tail transection bleeding model. |
Why This Matters
This evidence supports the selection of Odiparcil for antithrombotic research where a reduced bleeding risk is a critical endpoint, distinguishing it from warfarin.
- [1] Toomey JR, Abboud MA, Valocik RE, Koster PF, Burns-Kurtis CL, Pillarisetti K, et al. A comparison of the beta-D-xyloside, odiparcil, to warfarin in a rat model of venous thrombosis. J Thromb Haemost. 2006 Sep;4(9):1989-96. View Source
